molecular formula C20H28F3N3OS B2614810 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1795443-65-0

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2614810
CAS No.: 1795443-65-0
M. Wt: 415.52
InChI Key: VDZVTAHSCFEJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28F3N3OS and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors A study by V. U. Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, aimed at inhibiting Mycobacterium tuberculosis GyrB ATPase. Although not directly referencing the specific compound , this research contextually supports the exploration of similar structures for antimicrobial properties. Their promising compound demonstrated activity across several assays, highlighting the potential of such molecules in combating tuberculosis (Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibitors Discovery R. K. Thalji et al. (2013) identified piperidine-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. The study emphasizes the importance of the triazine heterocycle for potency and selectivity, showcasing the structural diversity and functionalization potential of piperidine derivatives in medicinal chemistry applications (Thalji et al., 2013).

Glycine Transporter 1 Inhibitor Development Shuji Yamamoto et al. (2016) described the development of a glycine transporter 1 inhibitor, presenting a different compound but underscoring the research interest in developing central nervous system-targeting drugs with structural motifs similar to the query compound. This study showcases the optimization process for CNS drug candidates, highlighting the relevance of piperidine derivatives in this domain (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities Vinaya Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives to evaluate their in vivo anti-angiogenesis and DNA cleavage abilities. Their findings suggest the potential of such compounds as anticancer agents, demonstrating significant activities in chick chorioallantoic membrane models and DNA binding/cleavage assays. This research highlights the therapeutic potential of piperidine derivatives in cancer treatment (Kambappa et al., 2017).

Properties

IUPAC Name

4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTAHSCFEJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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